N-Methylleukotriene C4: Chemical Architecture and Pharmacological Profiling
N-Methylleukotriene C4: Chemical Architecture and Pharmacological Profiling
[1][2]
Executive Summary
N-Methylleukotriene C4 (N-methyl LTC4) is a synthetic, metabolically stable analog of the endogenous cysteinyl leukotriene LTC4.[1][2][3] Unlike its parent molecule, which is rapidly hydrolyzed in vivo to LTD4 and LTE4, N-methyl LTC4 resists cleavage by
Chemical Structure and Physicochemical Properties[1][2][4][5][6]
Structural Architecture
The core structure of N-methyl LTC4 retains the arachidonic acid-derived lipid backbone (5-hydroxy-eicosatetraenoic acid) conjugated to a glutathione tripeptide.[1][2] The critical modification is the methylation of the N-terminal amino group of the
-
Modification:
-methylation of the -glutamyl amine.[1][2] -
Structural Consequence: The bulky methyl group sterically hinders the active site of
-glutamyl transpeptidase, preventing the removal of the glutamate residue.[1][2] This blockade inhibits the bioconversion to Leukotriene D4 (LTD4), the primary agonist for CysLT .[1][2]
Key Physicochemical Data[1][2][5]
| Property | Specification |
| IUPAC Name | N-methyl-L- |
| Common Name | N-methyl LTC4 |
| CAS Number | 131391-65-6 |
| Molecular Formula | C |
| Molecular Weight | 639.8 g/mol |
| Solubility | Ethanol (1 mg/mL), DMSO (50 mg/mL), DMF (50 mg/mL), PBS pH 7.2 (100 µg/mL) |
| Appearance | Solution in ethanol (typically supplied) |
| UV Absorption | |
| Storage Stability | -80°C (Critical: Light and oxygen sensitive) |
Pharmacology and Mechanism of Action[1][2]
Receptor Selectivity Profile
N-methyl LTC4 is defined by its ability to decouple CysLT
| Receptor | Agonist Potency (EC | Selectivity Note |
| CysLT | 122 nM | Full agonist; equipotent to native LTC4.[1][2] |
| CysLT | > 2,000 nM | Negligible activity at physiological concentrations.[1][2] |
Metabolic Blockade Diagram
The following diagram illustrates the metabolic pathway of cysteinyl leukotrienes and the specific blockade point of N-methyl LTC4.
Figure 1: Mechanism of metabolic stability.[1][2] N-methyl LTC4 retains CysLT2 affinity while preventing enzymatic conversion to the CysLT1-selective agonist LTD4.[1][2]
Experimental Protocols
Reconstitution and Handling
Safety Note: Cysteinyl leukotrienes are potent bronchoconstrictors.[1][2] Handle in a fume hood. They are also extremely sensitive to light and oxidation.[1][2]
-
Evaporation: If supplied in ethanol, evaporate the solvent under a gentle stream of nitrogen gas.[1][2] Do not use a rotary evaporator (risk of oxidation/degradation).[1][2]
-
Solubilization: Immediately dissolve the residue in DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Storage: Aliquot the organic stock into light-protective (amber) vials. Purge with argon or nitrogen before capping.[1][2] Store at -80°C.
In Vitro Calcium Mobilization Assay (CysLT Validation)
This protocol validates CysLT
Materials:
Workflow:
-
Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.
-
Dye Loading: Aspirate media. Incubate cells with 4 µM Fluo-4 AM in Assay Buffer for 45 minutes at 37°C.
-
Equilibration: Wash cells 3x with Assay Buffer. Incubate for 20 minutes at RT to allow de-esterification.
-
Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.
-
Stimulation: Inject N-methyl LTC4.
-
Acquisition: Record fluorescence for 120 seconds.
-
Analysis: Calculate
. Plot dose-response curve to determine EC .[1][2]
In Vivo Vascular Permeability Assay (Miles Assay)
N-methyl LTC4 is a potent inducer of vascular leakage via CysLT
Protocol:
-
Preparation: Anesthetize mice (C57BL/6 or CysLT
-transgenic). -
Dye Injection: Inject 1% Evans Blue dye (in saline) intravenously (retro-orbital or tail vein).[1][2]
-
Intradermal Challenge:
-
Incubation: Allow circulation for 30 minutes.
-
Termination: Euthanize mice. Punch biopsy (6 mm) the injection sites.[1][2]
-
Extraction: Incubate biopsies in formamide (500 µL) at 55°C for 24-48 hours to extract the dye.
-
Quantification: Measure absorbance of the supernatant at 610 nm.
Signaling Pathway Visualization
The following diagram details the specific signaling cascade activated by N-methyl LTC4 upon binding to the CysLT
Figure 2: CysLT2 signaling cascade.[1][2] N-methyl LTC4 triggers calcium mobilization and cytoskeletal rearrangement, resulting in vascular leakage.[1][2]
References
-
Gareau, Y., Zamboni, R., & Wong, A. W. (1993).[1][2] Total synthesis of N-methyl LTC4: A novel methodology for the monomethylation of amines.[1][2][6] The Journal of Organic Chemistry, 58(6), 1582-1585.[1][2] Retrieved from [Link][1][2]
-
Hui, Y., et al. (2004).[1][2] Targeted deficiency of CysLT2 receptor reveals its role in cysteinyl leukotriene-induced vascular permeability.[1][2] Proceedings of the National Academy of Sciences, 101(27).[1][2] (Contextual grounding for in vivo assays).
-
Yan, D., et al. (2011).[1][2] Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4.[1][2] Molecular Pharmacology, 79(2), 270-278.[1][2] Retrieved from [Link][1][2]
-
Vohra, S., et al. (2021).[1][2] The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch.[1][2][7] Proceedings of the National Academy of Sciences, 118(12). Retrieved from [Link][1][2]
Sources
- 1. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Methylleukotriene C4 | 131391-65-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
